molecular formula C19H24N6S B1193761 UR-RG98

UR-RG98

Cat. No.: B1193761
M. Wt: 368.503
InChI Key: MMZLYDNVAYWZLR-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-RG98 is a potent and selective agonist of the human histamine H4 receptor (hH4R), exhibiting an EC50 of 11 nM. It is structurally characterized as a trans-(+)-(1S,3S)-configured compound, optimized for high affinity and selectivity toward hH4R over other histamine receptor subtypes . Its pharmacological profile has made it a valuable tool for studying H4R signaling pathways, particularly in immune regulation and inflammation. Notably, this compound demonstrates species-specific activity, acting as an agonist at hH4R but switching to antagonism at the murine ortholog (mH4R), a property critical for understanding interspecies receptor activation mechanisms .

Properties

Molecular Formula

C19H24N6S

Molecular Weight

368.503

IUPAC Name

(E)-1-(((1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl)methyl)-2-cyano-3-(2-(phenylthio)ethyl)guanidine

InChI

InChI=1S/C19H24N6S/c20-13-24-19(22-8-9-26-17-4-2-1-3-5-17)23-11-15-6-7-16(10-15)18-12-21-14-25-18/h1-5,12,14-16H,6-11H2,(H,21,25)(H2,22,23,24)/t15-,16-/m0/s1

InChI Key

MMZLYDNVAYWZLR-HOTGVXAUSA-N

SMILES

N#C/N=C(NCCSC1=CC=CC=C1)\NC[C@@H]2C[C@@H](C3=CNC=N3)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UR-RG98, UR-RG 98, UR-RG-98, URRG98, URRG-98, URRG 98

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on structural class, receptor targeting, or species-specific activity:

UR-PI37652 : A structurally related hH4R agonist from the same pharmacological studies as UR-RG92.

Compound 3.65 : A 2-arylbenzimidazole derivative identified as the most potent agonist at mH4R.

Pharmacological and Functional Differences

Table 1: Comparative Pharmacological Profiles
Compound Target Receptor EC50 (hH4R) Species Selectivity Structural Class Key Findings
UR-RG98 hH4R 11 nM Human agonist; murine antagonist trans-(+)-(1S,3S) derivative High selectivity; used to study ortholog activation mechanisms
UR-PI37652 hH4R Not reported Similar to this compound Structural analog Shares species-specific agonism/antagonism switch
Compound 3.65 mH4R Most potent in murine Murine-specific agonist 2-arylbenzimidazole Highlights role of 5-methylimbutamine residue in murine potency
Key Observations:

Species-Specific Activity :

  • This compound and UR-PI37652 exhibit agonism at hH4R but antagonism at mH4R, underscoring critical differences in receptor activation between humans and mice. This property has been leveraged in molecular modeling studies to identify determinants of ortholog-specific responses .
  • In contrast, Compound 3.65 shows potent agonism at mH4R but negligible activity at hH4R, emphasizing the structural requirements for murine receptor activation .

Structural Determinants: this compound’s trans-(+)-(1S,3S) configuration is essential for hH4R binding, while Compound 3.65’s 5-methylimbutamine residue enhances murine selectivity. These findings suggest that minor structural modifications can drastically alter species-specific efficacy .

Therapeutic Implications :

  • This compound’s human-specific agonism makes it a candidate for preclinical studies targeting H4R-mediated immune disorders. However, its murine antagonism limits translational relevance in rodent models, necessitating careful interpretation of in vivo data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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